Antioomycete Activity: Class-Level Inference from 3,4-Dihydroisoquinolin-1(2H)-one Congeners
No direct antioomycete data are available for 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole itself. The closest structural class for which quantitative data exist is 3,4-dihydroisoquinolin-1(2H)-one derivatives. In that series, compound I23 displayed an in vitro EC₅₀ of 14 μM against Pythium recalcitrans, outperforming the commercial standard hymexazol (EC₅₀ = 37.7 μM) by approximately 2.7-fold [1]. The target compound shares the dihydroisoquinoline substructure but replaces the lactam carbonyl with a benzothiazole ring and bears a 6-ethoxy group; the net impact of these modifications on activity remains experimentally uncharacterized [1].
| Evidence Dimension | In vitro antioomycete potency (EC₅₀) |
|---|---|
| Target Compound Data | No direct data available for target compound |
| Comparator Or Baseline | Lead analog I23 (3,4-dihydroisoquinolin-1(2H)-one derivative): EC₅₀ = 14 μM; Commercial hymexazol: EC₅₀ = 37.7 μM |
| Quantified Difference | I23 vs hymexazol: ~2.7-fold improvement; target compound not quantified |
| Conditions | Pythium recalcitrans mycelial growth inhibition assay; in vitro |
Why This Matters
The scaffold's antioomycete superiority over hymexazol in vitro suggests potential utility in plant disease management, but the target compound's actual activity and selectivity remain unverified and must be determined experimentally.
- [1] Wang D, Li M, Li J, Fang Y, Zhang Z. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Adv. 2023;13(16):10523-10541. doi:10.1039/d3ra00855j View Source
